5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Description
5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound featuring a carboxamide backbone, a dimethylpyrazole substituent, and a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications .
Properties
Molecular Formula |
C11H17ClN6O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O.ClH/c1-7-8(6-16(2)14-7)5-13-10-4-9(11(12)18)17(3)15-10;/h4,6H,5H2,1-3H3,(H2,12,18)(H,13,15);1H |
InChI Key |
BEJGLAMHFFJOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C(=C2)C(=O)N)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of poly(bromomethyl) compounds in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a pyrazole-3-carboxamide scaffold with several analogs, but its substitution pattern distinguishes it:
- N-methylpyrazole core : Similar to compounds in (e.g., 3a–3p), which feature a 3-methylpyrazole backbone.
- Dimethylpyrazole substituent: Unique to the target compound; analogs in substitute with aryl groups (e.g., phenyl, chlorophenyl), while includes a dihydro-pyrazol-one with methylamino and phenyl groups.
- Hydrochloride salt : Common in pharmaceuticals (e.g., ranitidine hydrochloride , pazopanib hydrochloride ) to improve bioavailability.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Comparison with Other Routes
- Chromone-derived pyrazoles (): Utilize hydrazine hydrate and chromones, differing from the target’s carboxamide-focused synthesis.
- Coumarin hybrids (): Incorporate thiazolidine-dione moieties, highlighting structural versatility but lower relevance to the target.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Pharmacological Potential
- Kinase inhibition: Pyrazole carboxamides are known kinase inhibitors; the dimethylpyrazole group may enhance target selectivity compared to aryl-substituted analogs .
Analytical Characterization
Biological Activity
5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a complex organic compound belonging to the pyrazole family. Its unique structural features, including a carboxamide group and a dimethylpyrazole moiety, contribute to its notable biological activities. This article examines the compound's pharmacological potential, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole core with two nitrogen atoms and multiple functional groups that enhance its solubility and biological activity. The hydrochloride salt form increases its aqueous solubility, making it suitable for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₂·HCl |
| Molecular Weight | 232.70 g/mol |
| Solubility | Soluble in water (as hydrochloride) |
Bradykinin B1 Receptor Antagonism
One of the primary biological activities of this compound is its role as a bradykinin B1 receptor antagonist . Research indicates that antagonizing this receptor can alleviate pain and reduce inflammation, suggesting potential applications in treating inflammatory diseases and chronic pain conditions.
Anticancer Properties
The compound has also shown promise in anticancer research. Similar pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties. Studies have documented its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that the administration of this compound led to a significant reduction in inflammatory markers in animal models of arthritis, highlighting its potential for treating inflammatory disorders.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at the molecular level .
Comparative Analysis with Other Pyrazole Derivatives
The biological activity of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride can be compared with other known pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| Celecoxib | COX-2 inhibitor; anti-inflammatory |
| Rimonabant | Cannabinoid receptor antagonist |
| 3,5-Dimethylpyrazole | Cytotoxic effects against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
